molecular formula C10H16Cl2N2S B182346 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride CAS No. 105283-60-1

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Cat. No. B182346
CAS RN: 105283-60-1
M. Wt: 267.22 g/mol
InChI Key: XWAPNPQBYRPTQI-UHFFFAOYSA-N
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Description

Piperidine is a common organic compound that forms the basis for many pharmaceuticals and alkaloids. It’s a heterocyclic compound, specifically a six-membered ring with one nitrogen atom .


Synthesis Analysis

Piperidine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of piperidine derivatives typically includes a six-membered ring with one nitrogen atom. For example, 4-(piperidin-4-yl)morpholine dihydrochloride has a molecular weight of 243.18 g/mol .

properties

IUPAC Name

4-piperidin-4-ylsulfanylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAPNPQBYRPTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619849
Record name 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

CAS RN

105283-60-1
Record name 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate (5.0 g) in conc. hydrochloric acid (50 ml) was refluxed for 7 hours and concentrated to dryness in vacuo. The crystalline residue was washed with isopropanol and recrystallized from methanol to give 4-[(4-pyridyl)thio]piperidine dihydrochloride (2.85 g).
Name
phenyl 4-[(4-pyridyl)thio]-1-piperidine-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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